1,4a-Dimethyldecahydronaphthalene
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Overview
Description
1,4a-Dimethyldecahydronaphthalene is a chemical compound with the molecular formula C12H22. It is a derivative of decahydronaphthalene, characterized by the presence of two methyl groups at the 1 and 4a positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4a-Dimethyldecahydronaphthalene can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of 1,4a-dimethylnaphthalene under high pressure and temperature conditions. The hydrogenation process typically uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the naphthalene ring, resulting in the formation of the decahydro derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. For example, 1,4-dihalogenated naphthalene can react with methyl magnesium halide in the presence of a nickel-phosphine complex and a suitable solvent. This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4a-Dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4a-Dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4a-Dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Eudesmane: A sesquiterpene with a similar decahydronaphthalene structure but different functional groups.
1,1-Dimethyldecahydronaphthalene: Another derivative with methyl groups at different positions
Uniqueness
1,4a-Dimethyldecahydronaphthalene is unique due to its specific methyl group positioning, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
66553-60-4 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(2)8-4-3-7-11(10)12/h10-11H,3-9H2,1-2H3 |
InChI Key |
CDHYXCXKMUPECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1CCCC2)C |
Origin of Product |
United States |
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